molecular formula C20H24N2O3S2 B4179589 N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(phenylthio)acetamide

N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(phenylthio)acetamide

Cat. No. B4179589
M. Wt: 404.6 g/mol
InChI Key: HFJPGUBWPHZFPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(phenylthio)acetamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which work by blocking the activity of BTK, a key enzyme involved in the signaling pathways that regulate immune cell function.

Mechanism of Action

TAK-659 works by inhibiting the activity of N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(phenylthio)acetamide, a key enzyme involved in the signaling pathways that regulate immune cell function. This compound is essential for the activation of B cells, which are a type of immune cell that produce antibodies to fight infections. By blocking the activity of this compound, TAK-659 prevents the activation of B cells, which can help to reduce inflammation and suppress the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to inhibiting the activity of this compound, TAK-659 has been shown to inhibit the activity of other enzymes involved in the immune response, including spleen tyrosine kinase (SYK) and phosphoinositide 3-kinase (PI3K). These effects may contribute to the immunomodulatory and anti-cancer effects of TAK-659.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 for lab experiments is its specificity for N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(phenylthio)acetamide and other enzymes involved in the immune response. This makes it a useful tool for studying the role of these enzymes in various diseases and for developing new treatments. However, one limitation of TAK-659 is that it may have off-target effects on other enzymes, which could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other drugs that target different pathways in the immune response. Another area of interest is the development of TAK-659 as a treatment for other types of cancer and autoimmune diseases. Finally, there is ongoing research on the mechanisms of action of TAK-659 and other N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(phenylthio)acetamide inhibitors, which may lead to the development of more effective and targeted treatments in the future.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical and clinical trials as a potential treatment for various types of cancer and autoimmune diseases. In preclinical studies, TAK-659 has been shown to inhibit the growth and proliferation of cancer cells, including those of B-cell lymphoma and chronic lymphocytic leukemia. In addition, TAK-659 has been shown to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

N-[3-(morpholine-4-carbonyl)-5-propan-2-ylthiophen-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S2/c1-14(2)17-12-16(20(24)22-8-10-25-11-9-22)19(27-17)21-18(23)13-26-15-6-4-3-5-7-15/h3-7,12,14H,8-11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJPGUBWPHZFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(S1)NC(=O)CSC2=CC=CC=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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